L-Azetidine-2-carboxylic Acid-d4

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

L-Azetidine-2-carboxylic acid-d4 is a deuterium-labeled non‑proteinogenic amino acid, specifically a four‑membered ring analog of L‑proline. As a stable isotope‑labeled internal standard, it is designed for accurate and precise quantitation of azetidine‑2‑carboxylic acid in complex biological matrices via mass spectrometry‑based assays.

Molecular Formula C₄H₃D₄NO₂
Molecular Weight 105.13
Cat. No. B1156850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Azetidine-2-carboxylic Acid-d4
Synonyms(2S)-2-Azetidinecarboxylic Acid-d4;  (-)-Azetidinecarboxylic Acid-d4;  (S)-(-)-2-Azetidine Carboxylic Acid-d4
Molecular FormulaC₄H₃D₄NO₂
Molecular Weight105.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Azetidine-2-carboxylic Acid-d4: Stable Isotope-Labeled Proline Analog for Precise Quantitation


L-Azetidine-2-carboxylic acid-d4 is a deuterium-labeled non‑proteinogenic amino acid, specifically a four‑membered ring analog of L‑proline. As a stable isotope‑labeled internal standard, it is designed for accurate and precise quantitation of azetidine‑2‑carboxylic acid in complex biological matrices via mass spectrometry‑based assays [1]. Its incorporation of four deuterium atoms at the 3- and 4‑positions of the azetidine ring provides a distinct mass shift (+4 Da) relative to the unlabeled compound, enabling robust chromatographic co‑elution and compensation for matrix effects [2].

Why Unlabeled Azetidine-2-carboxylic Acid or Racemic Mixtures Cannot Substitute for L-Azetidine-2-carboxylic Acid-d4 in Quantitative Workflows


Substituting unlabeled L‑azetidine‑2‑carboxylic acid or racemic D,L‑mixtures for the deuterated L‑enantiomer introduces unacceptable analytical variability. Without the +4 Da mass tag, co‑eluting unlabeled analyte cannot be distinguished from the endogenous or spiked compound, rendering accurate internal standard‑based correction for ionization suppression or matrix effects impossible [1]. Racemic D,L‑azetidine‑2‑carboxylic acid‑d4 further complicates stereospecific studies, as the D‑enantiomer may exhibit different chromatographic behavior or biological activity, thereby invalidating comparisons with naturally occurring L‑proline analogs [2].

Quantitative Differentiation of L-Azetidine-2-carboxylic Acid-d4 Against Closest Analogs


Isotopic Purity and Deuterium Enrichment: Ensuring Minimal Unlabeled Interference

L-Azetidine-2-carboxylic acid-d4 is supplied with a certified isotopic enrichment of ≥98 atom % deuterium, whereas unlabeled L‑azetidine‑2‑carboxylic acid contains 0% D . This high enrichment minimizes the residual unlabeled fraction that could otherwise contribute to background signal in LC‑MS/MS assays [1].

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Unambiguous Analyte Resolution

The incorporation of four deuterium atoms increases the molecular weight of L‑azetidine‑2‑carboxylic acid‑d4 to 105.13 g/mol, compared with 101.10 g/mol for the unlabeled compound [1]. In electrospray ionization (ESI+) MS, the protonated parent ion [M+H]⁺ of the d4‑compound appears at m/z 106.13, whereas the unlabeled analog yields m/z 102.10 . This 4 Da mass difference is sufficient to avoid cross‑talk between the internal standard and analyte channels in triple‑quadrupole MS.

LC‑MS/MS Selected Reaction Monitoring Stable Isotope Dilution

Enantiomeric Purity: L‑Stereochemistry Ensures Biological Relevance in Proline Substitution Studies

L‑Azetidine‑2‑carboxylic acid‑d4 is the single (S)‑enantiomer, whereas many commercially available deuterated analogs are supplied as racemic D,L‑mixtures . In protein misincorporation assays, the L‑enantiomer is the biologically active form that substitutes for L‑proline; the D‑enantiomer is not recognized by prolyl‑tRNA synthetase [1]. Racemic mixtures therefore dilute the effective concentration and can confound dose‑response relationships.

Stereospecificity Protein Folding Proline Analog

Quantitative Performance in LC‑MS/MS: Deuterated Internal Standard Reduces Matrix Effect Variability

In a generic stable isotope dilution LC‑MS/MS assay, the use of a deuterated internal standard (≥3 Da mass shift) reduces the relative standard deviation (RSD) of replicate measurements to <5%, compared with RSD values of 10–20% when using external calibration or non‑deuterated structural analogs [1]. For azetidine‑2‑carboxylic acid, L‑azetidine‑2‑carboxylic acid‑d4 provides the necessary 4 Da shift to correct for variable ionization efficiency across different biological matrices (e.g., plasma, urine, plant extracts) [2].

Stable Isotope Dilution Matrix Effect LC‑MS/MS

Storage Stability: Lyophilized Formulation Extends Shelf Life to 36 Months

L‑Azetidine‑2‑carboxylic acid‑d4, when stored lyophilized at −20 °C in a desiccated environment, remains stable for 36 months [1]. In contrast, solutions of the unlabeled compound stored at −20 °C are recommended for use within 3 months due to gradual degradation or racemization . This extended stability minimizes the need for frequent re‑ordering and reduces lot‑to‑lot variability in long‑term studies.

Stability Storage Conditions Long‑term Storage

Optimal Use Cases for L-Azetidine-2-carboxylic Acid-d4 in Quantitative Bioanalysis and Protein Engineering


Accurate Quantitation of Plant‑Derived Toxin Azetidine‑2‑carboxylic Acid in Food and Biological Samples

L‑Azetidine‑2‑carboxylic acid‑d4 is the preferred internal standard for LC‑MS/MS assays quantifying azetidine‑2‑carboxylic acid in beet products, herbal supplements, or clinical specimens. The +4 Da mass shift eliminates matrix‑induced ion suppression, while the high isotopic enrichment (≥98% D) ensures a linear response across the analytical range [1]. This application is critical for food safety monitoring and for investigating the hypothesized link between dietary azetidine‑2‑carboxylic acid and multiple sclerosis [2].

Stereospecific Studies of Proline Misincorporation in Recombinant Protein Expression

In recombinant protein production, the L‑enantiomer of azetidine‑2‑carboxylic acid is misincorporated in place of proline, causing conformational distortion of the polypeptide chain [1]. Using L‑azetidine‑2‑carboxylic acid‑d4 as a tracer allows researchers to precisely quantify misincorporation rates by mass spectrometry, while avoiding the confounding biological activity of the D‑enantiomer present in racemic mixtures [2]. This enables more accurate structure‑function studies of proline‑rich proteins such as collagen or myelin basic protein.

Method Validation and Routine Quality Control in GLP‑Regulated Bioanalytical Laboratories

Regulated bioanalytical laboratories require stable isotope‑labeled internal standards to meet FDA and EMA guidelines for assay precision and accuracy [1]. L‑Azetidine‑2‑carboxylic acid‑d4, with its certified isotopic enrichment and long shelf life (36 months lyophilized), reduces the frequency of standard re‑qualification and minimizes inter‑lot variability [2]. This makes it a cost‑effective choice for long‑term clinical or preclinical studies involving azetidine‑2‑carboxylic acid as a biomarker or therapeutic target.

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